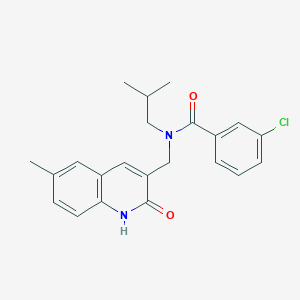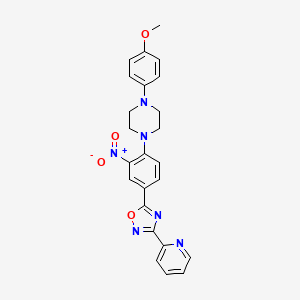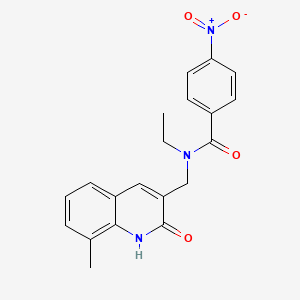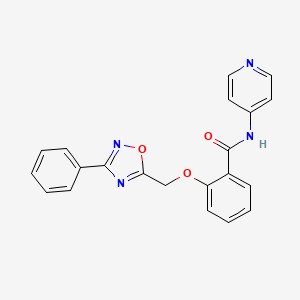
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide have been studied extensively. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of microorganisms. Additionally, it has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide in lab experiments include its high potency and selectivity, as well as its ability to target multiple enzymes and proteins. However, its limitations include its relatively complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide. These include:
1. Further studies on its mechanism of action and its potential targets.
2. Studies on its pharmacokinetics and pharmacodynamics.
3. Studies on its potential use in combination therapy with other anticancer or antimicrobial agents.
4. Studies on its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
5. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a promising compound with potential applications in various scientific research areas. Its high potency and selectivity make it a valuable tool for the study of various diseases and conditions. However, further studies are needed to fully understand its mechanism of action and its potential clinical applications.
Synthesemethoden
The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide can be achieved through a multi-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which can be obtained by reacting hydrazine hydrate with 3-phenylpropionic acid. The second step involves the reaction of the 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with 4-aminopyridine and 2-hydroxy-3-methoxybenzaldehyde to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, and has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has also been studied as a potential antimicrobial agent, and has shown activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21(23-16-10-12-22-13-11-16)17-8-4-5-9-18(17)27-14-19-24-20(25-28-19)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKTVMHEYYKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

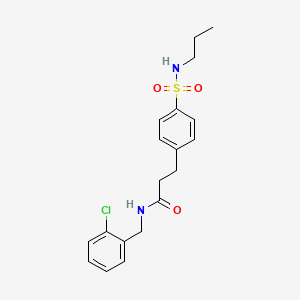
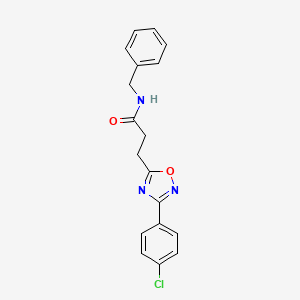
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
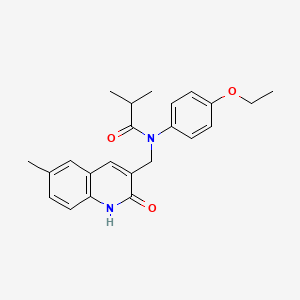
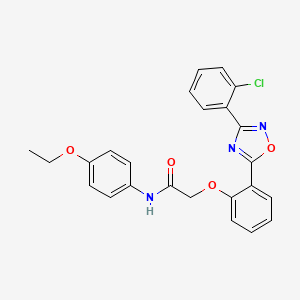
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
